molecular formula C22H20N4O4S2 B2616720 N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 872594-83-7

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2616720
CAS No.: 872594-83-7
M. Wt: 468.55
InChI Key: JCIIBTMDRBSDCD-UHFFFAOYSA-N
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Description

N-(5-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine-3-carboxamide core linked to a 1,3,4-thiadiazol-2-yl moiety via a thioether bridge.

Properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-30-17-9-7-14(8-10-17)18(27)13-31-22-25-24-21(32-22)23-20(29)15-11-19(28)26(12-15)16-5-3-2-4-6-16/h2-10,15H,11-13H2,1H3,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIIBTMDRBSDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's structure, synthesis, and notable biological activities, supported by data tables and relevant research findings.

Compound Structure and Synthesis

The compound features a thiadiazole ring , a pyrrolidine moiety , and various functional groups that suggest potential interactions with biological targets. Its molecular formula is C19H24N4O3S2C_{19}H_{24}N_{4}O_{3}S_{2}, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique structural arrangement enhances its solubility and bioavailability.

Synthesis Overview:
The synthesis typically involves multiple steps:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide derivatives.
  • Introduction of Functional Groups : The methoxyphenyl group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The pyrrolidine derivative is coupled with the thiadiazole derivative under appropriate conditions (e.g., using coupling agents like EDCI or DCC).

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

The compound has shown significant antimicrobial effects against various strains of bacteria and fungi. For example:

  • In vitro studies demonstrated that derivatives of thiadiazole exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A specific derivative demonstrated an MIC of 32.6 μg/mL against Candida albicans, outperforming standard antifungal treatments .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiadiazole derivatives:

  • Compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as MDA-MB-231 (breast cancer) with IC50 values around 3.3 μM .

Anti-inflammatory Activity

Research indicates that thiadiazole derivatives possess anti-inflammatory properties:

  • Studies have reported that certain derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Summary of Biological Activities

Activity Type Target Organism/Cell Line MIC/IC50 Value Reference
AntimicrobialCandida albicans32.6 μg/mL
AnticancerMDA-MB-2313.3 μM
Anti-inflammatoryInflammatory pathwaysNot specified

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various thiadiazole derivatives against common pathogens. The results indicated that some compounds exhibited stronger activity than conventional antibiotics.
  • Anticancer Screening : A series of synthesized thiadiazole compounds were screened for their anticancer properties against multiple cancer cell lines. Notably, one compound showed significantly higher inhibitory activity compared to cisplatin, a standard chemotherapy drug.

Scientific Research Applications

Anticancer Properties

Numerous studies have indicated that compounds containing the thiadiazole moiety can exhibit significant anticancer activity. For instance, similar derivatives have shown potent inhibitory effects against various cancer cell lines, with some achieving percent growth inhibitions (PGIs) exceeding 80% against specific types of cancer cells . The mechanism often involves the inhibition of critical enzymes involved in DNA synthesis, such as thymidylate synthase .

Antimicrobial Effects

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Research indicates that compounds similar to N-(5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can effectively inhibit the growth of various bacteria and fungi. The presence of the methoxyphenyl group may enhance lipophilicity, facilitating better membrane penetration and increased bioactivity .

Synthesis and Optimization

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving thiosemicarbazide derivatives.
  • Introduction of Functional Groups : The methoxyphenyl group can be introduced via nucleophilic substitution reactions.
  • Final Coupling Reactions : These involve linking the thiadiazole derivative with other functional moieties to yield the final product.

Optimizing these synthetic routes is crucial for enhancing yield and purity, which is essential for both research and potential industrial applications .

Case Studies and Research Findings

StudyFindings
Du et al. (2013)Demonstrated that thiadiazole derivatives can inhibit thymidylate synthase with IC50 values ranging from 0.47 to 1.4 µM, indicating strong potential as anticancer agents .
Ahsan et al. (2020)Investigated dual antimicrobial and anticancer activities of various thiadiazole derivatives, highlighting their importance in drug development .
Recent In Vitro StudiesShowed significant cytotoxic effects against glioblastoma cell lines using similar compounds, reinforcing their therapeutic potential .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Bioactivity

Compound Name (IUPAC) Key Substituents Molecular Weight Reported Bioactivity
Target Compound : N-(5-((2-(4-Methoxyphenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide 4-Methoxyphenyl, phenyl ~465.5 g/mol No direct data; inferred potential for kinase inhibition or plant growth regulation (based on thiadiazole and aryl motifs)
1-(4-Fluorophenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide () 4-Fluorophenyl, isopropyl ~388.5 g/mol Not explicitly stated; fluorophenyl groups often enhance metabolic stability and lipophilicity
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide () Cyclohexyl, 4-fluorophenyl ~388.5 g/mol Cyclohexyl group may improve membrane permeability; no explicit bioactivity reported
N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Trifluoromethylphenyl, indole ~513.9 g/mol Thiazolidinone and indole moieties linked to anti-inflammatory or anticancer activity
N-5-Tetrazolyl-N′-arylacylureas () Tetrazolyl, methoxy/bromoaryl ~300–400 g/mol Plant growth regulation (e.g., auxin- and cytokinin-like activity)

Key Observations:

Electron-Donating vs. In contrast, fluorophenyl () and trifluoromethylphenyl () groups are electron-withdrawing, which may improve oxidative stability . The thioether bridge in the target compound and analogs could facilitate redox-mediated interactions, a feature absent in tetrazolyl derivatives () .

Bioactivity Trends: Thiadiazole-containing compounds (e.g., ) are often associated with kinase inhibition or antimicrobial activity.

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